4-Methylquinoline-3-Carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
4-Methylquinoline-3-Carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
4-Methylquinoline-3-carboxylic acid is a highly versatile nitrogen-containing heterocyclic building block. Characterized by its rigid quinoline core, a methyl group at the C4 position, and a carboxylic acid at the C3 position, this compound serves as a critical intermediate in the design of advanced therapeutics. Most notably, derivatives of the quinoline-3-carboxylic acid scaffold have emerged as potent allosteric inhibitors of the MALT1 paracaspase, offering targeted therapeutic avenues for B-cell lymphomas[1]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, mechanistic synthesis, and downstream pharmacological applications.
Structural & Physicochemical Profiling
Understanding the fundamental properties of 4-methylquinoline-3-carboxylic acid is essential for predicting its behavior in organic synthesis and biological systems. The zwitterionic potential of the quinoline nitrogen and the C3-carboxylic acid dictates its solubility profile and binding affinity in enzymatic pockets.
| Property | Value | Source |
| Chemical Name | 4-Methylquinoline-3-carboxylic acid | [2] |
| CAS Number | 103907-10-4 | [2] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [2] |
| Monoisotopic Exact Mass | 187.06332 Da | [3] |
| SMILES | CC1=C(C=NC2=CC=CC=C12)C(=O)O | [3] |
Mechanistic Synthesis: The Friedländer Approach
The most robust and regioselective method for synthesizing 4-methylquinoline-3-carboxylic acid relies on a modified Friedländer condensation [4]. This reaction couples an ortho-aminoaryl ketone with an α-methylene carbonyl compound.
Fig 1: Friedländer condensation workflow for 4-Methylquinoline-3-carboxylic acid synthesis.
Step-by-Step Methodology & Causal Logic
To ensure high fidelity and yield, the protocol utilizes a self-validating purification mechanism based on pH-dependent solubility.
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Reagent Preparation: Dissolve 1.0 equivalent of 2-aminoacetophenone and 1.2 equivalents of ethyl 3-(dimethylamino)acrylate (acting as a stable ethyl formylacetate equivalent) in anhydrous ethanol.
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Causality: Using the dimethylamino enamine derivative prevents the rapid self-condensation typically seen with free malonaldehyde derivatives, ensuring the C2 position of the final quinoline remains unsubstituted.
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Base-Catalyzed Enolization: Add a catalytic amount of potassium hydroxide (KOH).
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Causality: The base facilitates the initial nucleophilic attack of the amine onto the highly electrophilic enamine/aldehyde carbon, initiating the cascade.
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Cyclodehydration: Reflux the mixture at 80°C for 6 hours. Monitor the consumption of starting materials via TLC.
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Causality: The elevated temperature overcomes the activation energy required for the elimination of water and dimethylamine. The reaction is thermodynamically driven forward by the formation of the highly stable, fully conjugated aromatic system (ethyl 4-methylquinoline-3-carboxylate).
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Saponification: Isolate the ester intermediate, then resuspend it in a 2M NaOH aqueous solution. Stir at 60°C for 2 hours.
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Causality: Base-promoted ester hydrolysis cleaves the ethyl group, yielding the highly water-soluble sodium quinoline-3-carboxylate salt, allowing organic impurities to be washed away.
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Isoelectric Precipitation (Self-Validating Step): Cool the aqueous solution to 0°C and slowly titrate with 1M HCl until the pH reaches ~4.5.
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Causality: Neutralizing the carboxylate shifts the molecule to its zwitterionic/neutral state. Because the neutral carboxylic acid is highly insoluble in cold water, it crashes out of solution as a pure precipitate, bypassing the need for complex column chromatography.
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Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry in a vacuum desiccator.
Pharmacological Relevance: MALT1 Allosteric Inhibition
Beyond its utility as a chemical building block, the 4-methylquinoline-3-carboxylic acid scaffold is heavily utilized in modern oncology. Specifically, quinoline-3-carboxylic acid derivatives have been identified as exquisite allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1)[1][5].
MALT1 is a paracaspase that forms the CBM (CARMA1-BCL10-MALT1) complex, which is responsible for the constitutive activation of the NF-κB signaling pathway—a primary driver of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[1].
Fig 2: Allosteric inhibition of the MALT1/NF-κB signaling axis by quinoline derivatives.
By binding to an allosteric pocket distinct from the catalytic active site, these quinoline derivatives lock MALT1 in an inactive conformation[5]. This prevents the cleavage of NF-κB inhibitory proteins, thereby inducing apoptosis in malignant B-cells with low in vivo clearance and excellent pharmacokinetic profiles[5].
Analytical Validation & Quality Control
To guarantee the structural integrity of the synthesized 4-methylquinoline-3-carboxylic acid, the following orthogonal analytical techniques must be employed:
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¹H-NMR (400 MHz, DMSO-d₆):
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Diagnostic Causality: Look for a distinct singlet at ~9.2 ppm corresponding to the C2-proton. This proton is highly deshielded by both the adjacent quinoline nitrogen and the anisotropic effect of the C3-carboxylic acid. A sharp singlet at ~2.8 ppm will confirm the presence of the C4-methyl group.
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LC-MS (ESI+):
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Diagnostic Causality: A mass-to-charge ratio (m/z) peak at 188.07 [M+H]⁺ confirms the exact mass[3]. The UV trace at 254 nm should show a single sharp peak, validating the absence of unreacted 2-aminoacetophenone.
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Melting Point Analysis:
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Diagnostic Causality: The rigid, hydrogen-bonded crystal lattice of the carboxylic acid results in a sharp, high melting point. Any depression or broadening in the melting range (>2°C) immediately indicates incomplete saponification or residual salts from the precipitation step.
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References
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Title: 4-methylquinoline-3-carboxylic acid (C11H9NO2) - PubChemLite Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Source: Google Patents (World Intellectual Property Organization)
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Title: Quinoline and thiazolopyridine allosteric inhibitors of MALT1 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
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Title: A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. WO2018165385A1 - Inhibitors of malt1 and uses thereof - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-methylquinoline-3-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline and thiazolopyridine allosteric inhibitors of MALT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
